REACTION_CXSMILES
|
[B:1]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:3].C(O)(=O)C(C)=C.CC(O)COC(CO)C.COC(COC(COC(CO)C)C)C>>[B:1]([OH:6])([OH:4])[OH:2].[B:1]([O:6][CH3:7])([O:4][CH3:5])[O:2][CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
2 mol
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
dipropylene glycol monomethacrylate
|
Quantity
|
202 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O.CC(COC(C)CO)O
|
Name
|
|
Quantity
|
412 g
|
Type
|
reactant
|
Smiles
|
COC(C)COC(C)COC(C)CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in a dry air atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
reached 75° C.
|
Type
|
CUSTOM
|
Details
|
to remove volatile matters
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
B(OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |